4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine
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Description
Molecular Structure Analysis
The molecular structure of 4-TFMPP is characterized by a pyridine ring with a trifluoromethylphenyl group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical properties of drug-like molecules .Chemical Reactions Analysis
While specific chemical reactions involving 4-TFMPP are not detailed in the searched resources, similar compounds like 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants for the preparation of aminopyridines via amination reactions .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine involves the coupling of 4-bromo-2-(4-trifluoromethylphenyl)pyridine with ethynylmagnesium bromide followed by deprotection of the resulting intermediate.", "Starting Materials": [ "4-bromo-2-(4-trifluoromethylphenyl)pyridine", "ethynylmagnesium bromide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "magnesium sulfate", "sodium sulfate", "anhydrous sodium sulfate", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Preparation of ethynylmagnesium bromide by adding magnesium turnings to a solution of ethynyl bromide in diethyl ether under nitrogen atmosphere.", "Step 2: Preparation of 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}pyridine by adding ethynylmagnesium bromide to a solution of 4-bromo-2-(4-trifluoromethylphenyl)pyridine in diethyl ether followed by addition of hydrochloric acid and stirring for 2 hours. The resulting mixture is then filtered and the solvent is evaporated to obtain the crude product.", "Step 3: Deprotection of the crude product by dissolving it in a mixture of water and sodium hydroxide followed by addition of hydrochloric acid. The resulting mixture is then extracted with diethyl ether and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated and the residue is purified by column chromatography using a mixture of acetone and hexane as eluent to obtain the final product." ] } | |
CAS No. |
1245915-23-4 |
Molecular Formula |
C14H8F3N |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-5-3-11(4-6-13)1-2-12-7-9-18-10-8-12/h3-10H |
InChI Key |
DKQIIFFOHRQLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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